(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide
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Description
(Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O4S2 and its molecular weight is 471.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds featuring thiazolyl and benzyl-substituted acetamide derivatives. These compounds have been explored for their potential in inhibiting specific kinases and showing anticancer activities. For instance, studies on thiazolyl N-benzyl-substituted acetamide derivatives have revealed their Src kinase inhibitory and anticancer activities, indicating the significance of such structures in medicinal chemistry Asal Fallah-Tafti et al., 2011.
Antitumor and Antimalarial Applications : Derivatives bearing thiazole and benzothiazole rings have been synthesized and evaluated for their antitumor activity. These studies highlight the potential use of such compounds in cancer treatment, with certain derivatives showing considerable anticancer activity against various cancer cell lines L. Yurttaş et al., 2015. Additionally, investigations into sulfonamide derivatives for antimalarial activity offer insights into the therapeutic applications of these molecules Asmaa M. Fahim et al., 2021.
Anticancer Properties : Research on fluoro-substituted compounds, such as benzo[b]pyran derivatives, has demonstrated anti-lung cancer activity, emphasizing the role of fluorine substitution in enhancing the anticancer properties of these molecules A. G. Hammam et al., 2005.
Inhibitory Kinetics and Antimicrobial Activities : The synthesis and evaluation of Schiff’s base derivatives and their inhibitory effects on enzymes like tyrosinase, as well as their antimicrobial activities, further underscore the diverse biological applications of compounds with complex structures Feng Yu et al., 2015.
properties
IUPAC Name |
N-[4-[[(Z)-[1-[(3-fluorophenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S2/c1-14(27)25-18-7-5-17(6-8-18)24-12-20-21(28)22-19(9-10-31-22)26(32(20,29)30)13-15-3-2-4-16(23)11-15/h2-12,24H,13H2,1H3,(H,25,27)/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXHYPYRKGXBGS-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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